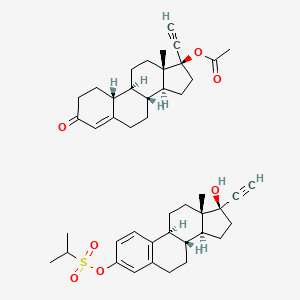
Dihydrohaloperidol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a stereoisomer of haloperidol, a well-known antipsychotic medication
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrohaloperidol, (S)-, involves several steps, starting from readily available precursors. One common method includes the reduction of haloperidol using specific reducing agents under controlled conditions. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the ketone group to a secondary alcohol .
Industrial Production Methods
Industrial production of dihydrohaloperidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Crystallization techniques are often employed to purify the compound and obtain it in the desired polymorphic form .
Chemical Reactions Analysis
Types of Reactions
Dihydrohaloperidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Dihydrohaloperidol, (S)-, has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying stereoisomerism and chiral separation techniques.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of haloperidol, contributing to the understanding of drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Dihydrohaloperidol, (S)-, exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of haloperidol, which is used to treat various psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of haloperidol with similar pharmacological properties.
Other Butyrophenones: Compounds like droperidol and benperidol, which share structural similarities and pharmacological effects
Uniqueness
Dihydrohaloperidol, (S)-, is unique due to its specific stereochemistry, which can influence its pharmacological activity and interactions with biological targets. Its study helps in understanding the role of stereoisomerism in drug action and metabolism .
Properties
CAS No. |
136271-61-9 |
|---|---|
Molecular Formula |
C21H25ClFNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1 |
InChI Key |
WNZBBTJFOIOEMP-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@@H](C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















